molecular formula C20H25BrN4OS B2816974 N-(4-BROMO-2-METHYLPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE CAS No. 1251693-64-7

N-(4-BROMO-2-METHYLPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2816974
CAS No.: 1251693-64-7
M. Wt: 449.41
InChI Key: BXTRQDHPIMBSEU-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-METHYLPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a brominated phenyl group, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-METHYLPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Piperidine Ring Formation: Synthesis of the piperidine ring, often through cyclization reactions.

    Pyrimidine Synthesis: Formation of the pyrimidine ring, which can be achieved through condensation reactions.

    Coupling Reactions: Linking the different moieties together using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the sulfur atom.

    Reduction: Reduction reactions could target the brominated phenyl group or the pyrimidine ring.

    Substitution: The bromine atom on the phenyl ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-METHYLPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function in cells.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMO-2-METHYLPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE: shares similarities with other compounds that feature brominated phenyl groups, piperidine rings, and pyrimidine moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN4OS/c1-13-6-14(2)10-25(9-13)18-8-20(23-12-22-18)27-11-19(26)24-17-5-4-16(21)7-15(17)3/h4-5,7-8,12-14H,6,9-11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTRQDHPIMBSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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